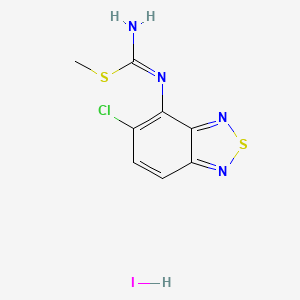

(5-Chloro-2,1,3-benzothiadiazol-4-yl)-carbamimidothioic Acid Methyl Ester Hydriodide Salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

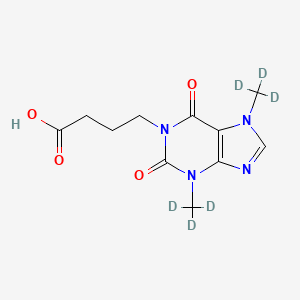

The compound is a derivative of benzothiadiazole . Benzothiadiazole is a heterocyclic compound that contains a benzene ring fused to a thiadiazole ring . The specific compound you’re asking about has additional functional groups attached to the benzothiadiazole core, including a chloro group, a carbamimidothioic acid methyl ester group, and a hydriodide salt group .

Molecular Structure Analysis

The molecular structure of this compound would be based on the benzothiadiazole core, with the additional functional groups attached at specific positions on the ring . The exact structure would depend on the positions of these groups.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties that might be relevant for this compound include its molecular weight, solubility, melting point, and boiling point .Aplicaciones Científicas De Investigación

1. Plant Resistance Inducer and Bifunctional Ionic Liquids

(5-Chloro-2,1,3-benzothiadiazol-4-yl)-carbamimidothioic Acid Methyl Ester Hydriodide Salt, a derivative of benzo[1,2,3]thiadiazole-7-carbothioic acid S-methyl ester (BTH), has been explored for its role as a plant resistance inducer. New salt derivatives containing BTH as the cation, combined with various anions, show modified physical and antibacterial properties while preserving systemic acquired resistance (SAR) induction properties. These compounds have been tested for resistance induction in tobacco plants, with positive results against OLV-1 and TMV viruses. The derivatives also retain antibacterial properties, indicating their potential as bifunctional ionic liquids (Śmiglak et al., 2014).

2. Hole Transport Layer in Organic Solar Cells

Research on ammonium heptamolybdate films, which include similar ester components, has demonstrated their effectiveness as hole transport layers (HTLs) in organic solar cells. These films, when used in different types of solar cell active layers, exhibit high work functions and outperform commonly used HTLs. This highlights the potential of related ester compounds in enhancing the efficiency of organic solar cells, especially those employing deep HOMO level active materials (Qiu et al., 2014).

3. Novel Applications in Photovoltaic Devices

The compound has also been linked to the development of novel thermocleavable materials for photovoltaic devices. Di-2-thienyl-2,1,3-benzothiadiazole derivatives, bearing thermally cleavable ester groups, show significant potential in polymer photovoltaic devices. These materials, when copolymerized with alkylsubstituted cyclopentadithiophene, demonstrate efficiencies in power conversion, underlining their relevance in the field of renewable energy (Helgesen et al., 2010).

Propiedades

IUPAC Name |

methyl N'-(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamimidothioate;hydroiodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4S2.HI/c1-14-8(10)11-6-4(9)2-3-5-7(6)13-15-12-5;/h2-3H,1H3,(H2,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKYFDNFCZSSKDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=NC1=C(C=CC2=NSN=C21)Cl)N.I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClIN4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747321 |

Source

|

| Record name | Methyl N'-(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamimidothioate--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Chloro-2,1,3-benzothiadiazol-4-yl)-carbamimidothioic Acid Methyl Ester Hydriodide Salt | |

CAS RN |

51323-03-6 |

Source

|

| Record name | Methyl N'-(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamimidothioate--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Nitrobicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B588117.png)

![2H,4H-4,7-Epoxy[1,3]dioxolo[4,5-c]azepine](/img/structure/B588125.png)

![4-[(1Z)-4-Chloro-1-{4-[2-(dimethylamino)ethoxy]phenyl}-1-phenylbut-1-en-2-yl]phenol](/img/structure/B588132.png)